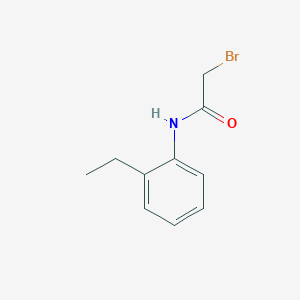

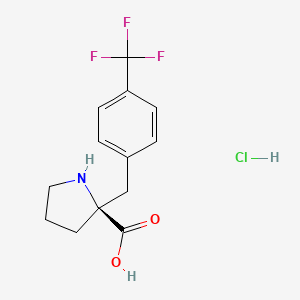

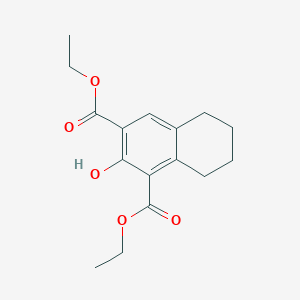

4-(2,5-Dimethoxyphenyl)-2-formylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenolic amphetamines typically involves the reaction of a suitable aromatic compound with a source of the amine group. The specific methods can vary widely depending on the exact structures of the starting materials3.Molecular Structure Analysis

The molecular structure of phenolic amphetamines is characterized by a benzene ring (the “phenol” part) and a side chain containing an amine group (the “amphetamine” part). The presence of various substituents on the benzene ring can greatly influence the properties of the compound2.Chemical Reactions Analysis

Phenolic amphetamines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions. The exact reactions depend on the specific structure of the compound and the conditions3.Physical And Chemical Properties Analysis

The physical and chemical properties of phenolic amphetamines depend on their specific structure. Factors that can influence these properties include the presence and position of various substituents on the benzene ring, the length and composition of the side chain, and the presence of any additional functional groups5.Applications De Recherche Scientifique

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a structurally related compound, to produce dimers with higher antioxidant capacity. This process utilized laccase-mediated oxidation in different solvent systems, leading to the formation of a symmetrical dimer with significantly enhanced antioxidant properties compared to the original compound (Adelakun et al., 2012).

Solid-Phase Synthesis Applications

Jin et al. (2001) reported on the synthesis of 4-Formyl-3,5-dimethoxyphenol and its incorporation into linkers and resins for solid-phase synthesis. This work demonstrates the compound's utility in creating versatile linkers for the efficient synthesis of peptides and non-peptides, highlighting its significance in facilitating diverse chemical syntheses (Jin et al., 2001).

Safety And Hazards

Amphetamines have a high potential for abuse and can lead to serious health problems, including heart disease, stroke, and mental health disorders. They are classified as Schedule I controlled substances in many countries, indicating that they have no accepted medical use and a high potential for abuse6.

Orientations Futures

The study of phenolic amphetamines is an active area of research, with potential applications in the treatment of various neurological and psychiatric disorders. However, due to their potential for abuse and serious side effects, any therapeutic use of these compounds must be approached with caution7.

Please note that this is a general overview and may not apply to all phenolic amphetamines. For more specific information, further research is needed.

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-9,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHDOGCSALTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685239 |

Source

|

| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethoxyphenyl)-2-formylphenol | |

CAS RN |

936939-56-9 |

Source

|

| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)